(Z)-propyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate
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Overview
Description
(Z)-propyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate: is a synthetic organic compound characterized by its unique structure, which includes a thioxothiazolidinone ring and a benzylidene group
Mechanism of Action
Target of Action
Similar compounds have been tested as fluorescent probes for bioimaging and aldose reductase inhibitors .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets, leading to changes that enable them to function as fluorescent probes for bioimaging and aldose reductase inhibitors .
Biochemical Pathways
Similar compounds have been shown to have antibacterial, antifungal, and anticancer activity, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been successfully used as fluorescent dyes of fixed cells of mammalian origin .
Action Environment
It’s worth noting that similar compounds have demonstrated high thermal stability above 240 °c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-propyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate typically involves the following steps:
Formation of the Thioxothiazolidinone Ring: This step involves the reaction of a suitable thioamide with a halogenated ketone under basic conditions to form the thioxothiazolidinone ring.
Benzylidene Group Introduction: The benzylidene group is introduced via a condensation reaction between the thioxothiazolidinone intermediate and benzaldehyde in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid group with propanol under acidic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various ester or amide derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with unique properties.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.
Anti-inflammatory Properties: Research indicates that it may possess anti-inflammatory properties, making it a candidate for the development of new therapeutic agents.
Industry:
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active ingredients.
Agriculture: It may be utilized in the development of agrochemicals, such as pesticides or herbicides.
Comparison with Similar Compounds
- (Z)-pentyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate
- (Z)-ethyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate
Uniqueness:
- Structural Differences: The length of the alkyl chain in the ester group can significantly influence the compound’s physical and chemical properties.
- Biological Activity: Variations in the alkyl chain length can also affect the compound’s biological activity, with some derivatives showing enhanced antimicrobial or anti-inflammatory effects.
Properties
IUPAC Name |
propyl 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-2-11-21-15(19)9-6-10-18-16(20)14(23-17(18)22)12-13-7-4-3-5-8-13/h3-5,7-8,12H,2,6,9-11H2,1H3/b14-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZHTGVGSXRNJL-OWBHPGMISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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